Suberylglycine: A Critical Biomarker in the Pathophysiology and Diagnosis of Impaired Fatty Acid Oxidation
Suberylglycine: A Critical Biomarker in the Pathophysiology and Diagnosis of Impaired Fatty Acid Oxidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Suberylglycine, a glycine conjugate of the eight-carbon dicarboxylic acid suberic acid, has emerged not as an active participant in fatty acid oxidation (FAO), but as a pivotal diagnostic biomarker for inborn errors of this metabolic pathway. Its presence in elevated concentrations in biological fluids, particularly urine, is a direct consequence of a metabolic "overflow" that occurs when the primary mitochondrial β-oxidation pathway is compromised. This guide provides a comprehensive analysis of the biochemical origins of suberylglycine, its profound biological relevance in the context of FAO disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and the analytical methodologies essential for its detection and quantification. For drug development professionals, understanding the kinetics of suberylglycine formation offers a robust pharmacodynamic biomarker for evaluating the efficacy of novel therapeutics aimed at restoring or bypassing defects in fatty acid metabolism.
The Central Role of Fatty Acid Oxidation in Cellular Energetics
Mitochondrial fatty acid β-oxidation (FAO) is a fundamental catabolic process responsible for generating a significant portion of the body's energy, especially during periods of fasting or metabolic stress.[1][2] This multi-enzyme pathway systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, which enters the citric acid cycle, along with the reducing equivalents NADH and FADH2 for ATP production via oxidative phosphorylation.[2][3][4]
However, when mitochondrial β-oxidation is overloaded or genetically impaired, cells activate alternative pathways to handle the accumulating fatty acid load. One such crucial alternative is the ω-oxidation pathway, which occurs in the endoplasmic reticulum.[5][6] This pathway oxidizes fatty acids at the omega (ω) carbon atom, the terminal methyl group, leading to the formation of dicarboxylic acids.[6][7][8] These dicarboxylic acids can then be transported to peroxisomes for further β-oxidation, serving as a safety valve to mitigate the toxicity of fatty acid accumulation.[7]
Biochemical Genesis of Suberylglycine: A Metabolic Consequence
The formation of suberylglycine is a two-stage process that begins when medium-chain fatty acids are diverted to the ω-oxidation pathway.
-
Formation of Suberic Acid : In conditions such as MCAD deficiency, where the oxidation of C6-C12 fatty acids is blocked, the accumulating medium-chain fatty acids (e.g., octanoic acid) are shunted to the ω-oxidation pathway. This results in the production of the corresponding C8 dicarboxylic acid, suberic acid.[9][10]
-
Glycine Conjugation : The cell then employs a detoxification mechanism to eliminate this excess suberic acid. Suberic acid is activated to its coenzyme A ester, suberyl-CoA. This high-energy intermediate is then conjugated with the amino acid glycine.[9] This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT) , producing suberylglycine and releasing free coenzyme A.[9][11][12] This conjugation increases the water solubility of the dicarboxylic acid, facilitating its excretion in the urine.[5]
The diagram below illustrates the biochemical pathway leading to the formation of suberylglycine.
The Biological Role: A Definitive Biomarker for MCAD Deficiency
Suberylglycine itself does not possess a known active biological or signaling role within the fatty acid oxidation cascade. Its significance is entirely derived from its status as a downstream indicator of a critical metabolic blockage.
In Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency , the most common inherited FAO disorder, a mutation in the ACADM gene leads to a dysfunctional MCAD enzyme.[13] This enzyme is responsible for the first step in the β-oxidation of medium-chain fatty acids (C6-C12).[13] Its deficiency causes the accumulation of medium-chain acyl-CoAs (notably octanoyl-CoA) and their corresponding acylcarnitine esters within the mitochondria.[10]
This metabolic jam forces the cell to reroute the excess medium-chain fatty acids through the ω-oxidation pathway, leading to a surge in the production of suberic acid and other dicarboxylic acids.[5][10] Consequently, the glycine conjugation system is upregulated to detoxify and excrete these acids, resulting in a dramatic increase in urinary suberylglycine levels.[9][14][15] The measurement of suberylglycine, often in conjunction with hexanoylglycine and octanoylcarnitine, is therefore a highly specific and reliable method for diagnosing MCAD deficiency, both in symptomatic individuals and through newborn screening programs.[15][16][17][18][19]
The following diagram illustrates the metabolic shift that leads to suberylglycine accumulation in MCAD deficiency.
Analytical Methodologies for Quantification
The accurate quantification of suberylglycine is paramount for its clinical and research utility. The primary analytical techniques rely on mass spectrometry due to its high sensitivity and specificity.
Key Experimental Protocol: Urinary Acylglycine Analysis via Mass Spectrometry
This protocol provides a generalized workflow for the detection of suberylglycine and other relevant acylglycines in urine, a cornerstone for the diagnosis of MCAD deficiency.[15][16]
1. Sample Collection and Storage:
- A random urine specimen is collected.
- Samples should be frozen at -20°C or -80°C until analysis to ensure metabolite stability.
2. Internal Standard Spiking:
- A known quantity of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled suberylglycine) is added to an aliquot of the urine sample. This is critical for accurate quantification via the stable-isotope dilution method.[16]
3. Sample Preparation (Extraction):
- The sample is acidified (e.g., with HCl).
- Organic acids and acylglycines are extracted from the aqueous urine matrix using an organic solvent such as ethyl acetate.
- The organic phase is separated, and the solvent is evaporated to dryness under a stream of nitrogen.
4. Derivatization (for GC/MS):
- To increase volatility for gas chromatography, the dried extract is derivatized. A common method is silylation, using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert polar carboxyl and hydroxyl groups into less polar trimethylsilyl (TMS) ethers and esters.
5. Instrumental Analysis:
- Gas Chromatography-Mass Spectrometry (GC/MS): The derivatized sample is injected into the GC. The compounds are separated based on their boiling points and polarity on the chromatographic column and then ionized and fragmented in the mass spectrometer. Suberylglycine is identified by its unique retention time and mass spectrum.[9][14]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is increasingly preferred, especially in high-throughput settings like newborn screening, as it often requires less sample preparation (derivatization may not be necessary).[20] The sample is separated by LC and then analyzed by MS/MS, providing excellent specificity and sensitivity.
6. Data Analysis and Quantification:
- The concentration of suberylglycine is calculated by comparing the peak area ratio of the endogenous analyte to its co-eluting stable isotope-labeled internal standard against a calibration curve.
- Results are typically normalized to the urinary creatinine concentration to account for variations in urine dilution.
The following diagram outlines the typical analytical workflow.
Data Presentation and Clinical Significance
Quantitative data is essential for distinguishing pathological states from normal metabolic fluctuations. In MCAD deficiency, the urinary concentrations of suberylglycine and other related metabolites are significantly elevated.
| Metabolite | Normal Range (μmol/mmol creatinine) | MCAD Deficiency (Asymptomatic) | MCAD Deficiency (Acute Illness) |
| Suberylglycine | < 5 | 10 - 200 | > 500 |
| Hexanoylglycine | < 3 | 20 - 500 | > 1000 |
| Octanoylcarnitine (C8) | < 0.2 (in plasma) | 0.5 - 5.0 | > 5.0 |
| Note: Values are representative and can vary between laboratories and individuals. Data synthesized from multiple sources for illustrative purposes.[15][16][19][21] |
Conclusion and Future Directions
Suberylglycine does not play a direct biological role in the enzymatic machinery of fatty acid oxidation. Instead, its "role" is that of a crucial informant—a highly specific biomarker whose presence signals a profound dysregulation in mitochondrial energy metabolism. It is the metabolic footprint of a cell desperately trying to clear an upstream blockage in the β-oxidation pathway. For researchers and clinicians, suberylglycine is an indispensable tool for the diagnosis and monitoring of MCAD deficiency. For drug development professionals, it represents a non-invasive, quantifiable endpoint to measure the biochemical efficacy of therapeutic interventions aimed at mitigating the consequences of impaired fatty acid oxidation. Future research may explore whether chronic elevation of suberylglycine or its precursor dicarboxylic acids contributes to the long-term pathophysiology of FAO disorders, shifting its perception from a passive biomarker to a potential, albeit secondary, pathogenic factor.
References
- Gregersen, N., Kølvraa, S., Rasmussen, K., Mortensen, P. B., Divry, P., David, M., & Hobolth, N. (1983). Suberylglycine excretion in the urine from a patient with dicarboxylic aciduria. Clinical Chimica Acta, 70(3), 417–425. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDmXn_agMa4D9H2XGnLKqV5BG_NKPEgAbNyOIX2n6x-tC38FNmHcmYq1NUV-JdKGapHVs41eJKLQiBZ7NCalCV6ql9YCCoWpij9UZuTfEvIdDvdwTiFzd0RO6iZizKHTtd-w==]
- Casteels, M., Sniekers, M., Van Veldhoven, P. P., & Mannaerts, G. P. (2007). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1771(8), 929-943. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGptj5nwihAu0c-b9v8i4itcNb2vUHcvBwF-xcm7IbfOIXjGhNqMnxvUi4lRGHro2H5HLvX15ZE1Yo_vD3k6DsSX0cPlsjly7xv4MsTgxQmLwAlvgZejBDj_nyQ_5ps4mQ1rfh8NhDF-2_faQfZ]
- Kasar, T., & Singh, A. (2023). Biochemistry, Fatty Acid Oxidation. In StatPearls. StatPearls Publishing. [https://www.ncbi.nlm.nih.gov/books/NBK557554/]
- Wriessnegger, T., et al. (2015). ω- and β-oxidation of dicarboxylic acids, and genetic targets for the genetic engineering. ResearchGate. [https://www.researchgate.net/figure/and-b-oxidation-of-dicarboxylic-acids-and-genetic-targets-for-the-genetic_fig1_282885915]
- Watanabe, Y., et al. (2016). Production of dicarboxylic acids from novel unsaturated fatty acids by laccase-catalyzed oxidative cleavage. Taylor & Francis Online. [https://www.tandfonline.com/doi/full/10.1080/09168451.2016.1199320]
- Unknown. (n.d.). FATTY ACID OXIDATION. SlideShare. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7OSyPP3wpVqnyLtHTtrymBOoGWTjJ1FnQGby5KftkxtEFtcaXyoFfehgDD6vsUziU_AbrH9jMbYo8j1bJjyVyLHrmDHClW8KExjfHBcG5PNY30_XeevhuFf1oZ94fUMy_I7uv7p8Ucf6AyJ9Uj_pfyGeEE8-Z--iPyVc_66ht8tOA_hAkj_1JnINDXEILuGCiNOEaUgm4JLjc0IV6Pvp2-CCcYyhmu1303g==]
- Rinaldo, P., O'Shea, J. J., Coates, P. M., Hale, D. E., Stanley, C. A., & Tanaka, K. (1988). Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. The New England Journal of Medicine, 319(20), 1308–1313. [https://www.nejm.org/doi/full/10.1056/NEJM198811173192003]
- Baruteau, J. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Biomolecules. [https://www.mdpi.com/2218-273X/11/11/1583]
- Tserng, K. Y., Jin, S. J., Kerr, D. S., & Hoppel, C. L. (1991). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. The Journal of Lipid Research, 32(5), 741–749. [https://pubmed.ncbi.nlm.nih.gov/1865239/]
- Grosse, S. D., et al. (2018). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews. [https://www.e-lactancia.org/media/papers/MCAD-GeneReviews-2018.pdf]
- Baruteau, J., et al. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9Di5GNrygACBRuhzwIf_aB4_unr6a-xhVQNG8tNm1LH10IsmcFE3LHwiamOhgXp7RL9RDZIvl94o2ZB6ZNDbLh1LdDrCHZzM7AKJfntNMsNoWuGL44yGKIqy0opVPx1smRveZ]
- Duran, M., et al. (1985). The differential diagnosis of dicarboxylic aciduria. Journal of Inherited Metabolic Disease. [https://pubmed.ncbi.nlm.nih.gov/3930804/]
- Gort, L., et al. (2008). Spectrum of Medium-Chain Acyl-CoA Dehydrogenase Deficiency Detected by Newborn Screening. Pediatrics. [https://publications.aap.org/pediatrics/article/121/5/e1108/71391/Spectrum-of-Medium-Chain-Acyl-CoA-Dehydrogenase]
- Unknown. (n.d.). N-Butyrylglycine: A Potential Biomarker for Metabolic Disorders. BenchChem. [https://www.benchchem.com/product/bchm2034]
- O'Grady, G., et al. (2023). Medium Chain Acyl-CoA Dehydrogenase Deficiency: 3 years of Newborn Screening. Irish Medical Journal. [https://imj.ie/medium-chain-acyl-coa-dehydrogenase-deficiency-3-years-of-newborn-screening/]
- Ganti, L., et al. (2024). Medium-Chain Acyl-CoA Dehydrogenase Deficiency. StatPearls. [https://www.ncbi.nlm.nih.gov/books/NBK551623/]
- Wikipedia. (2024). Medium-chain acyl-coenzyme A dehydrogenase deficiency. [https://en.wikipedia.org/wiki/Medium-chain_acyl-coenzyme_A_dehydrogenase_deficiency]
- Fisher, L., et al. (2018). A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry. Clinical Biochemistry. [https://pubmed.ncbi.nlm.nih.gov/29402417/]
- Arnold, G. L. (2025). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology. Medscape. [https://emedicine.medscape.com/article/946593-overview]
- New York State Department of Health. (n.d.). Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Wadsworth Center. [https://www.wadsworth.org/programs/newborn/screening/disorders/mcad]
- Badenhorst, C. P. S., et al. (2013). The glycine conjugation pathway: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. Expert Opinion on Drug Metabolism & Toxicology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHejrpznQlVEmeLliLczemfpF5eC2iv2Z6K4ozA0Y_XEG4-HIL_NImr8_UBr8paErVyuS5-lj6ksZziZBKrzyFJ8d0cYTZD_jz2Cfl31bZ_7IScWoUja-qEJrWsKWRrLm12_iqnydK_fFMCHtJUBGaffzDaJf9AhhQjaRmkXAgKZ2oOGErlc8lsujENFiLUseY0wQ3Pb-DYUwCXWr477EjgOjt62C33jzCvBnH7oruipkNysm8k_SihJgB2btYRm6pcKheyKY_pwQtcEpSI1IKlHiz8Bg==]
- LibreTexts Chemistry. (2024). 9.4: Oxidation of Fatty Acids. [https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/Chem_4320_5320%3A_Biochemistry_1/09%3A_Metabolism_of_Fatty_Acids/9.
- Al-Dirbashi, O. Y., et al. (2019). Detection of urinary hexanoylglycine in the diagnosis of MCAD deficiency from newborn screening. ResearchGate. [https://www.researchgate.
- van der Sluis, R., et al. (2021). Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999827/]
- ATSDR. (n.d.). 6. analytical methods. [https://www.
- Wikipedia. (2024). Beta oxidation. [https://en.wikipedia.
- Leung, K. Y., et al. (2020). Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of Non‐Ketotic Hyperglycinemia. ResearchGate. [https://www.researchgate.net/publication/343217430_Regulation_of_glycine_metabolism_by_the_glycine_cleavage_system_and_conjugation_pathway_in_mouse_models_of_Non-Ketotic_Hyperglycinemia]
- Badenhorst, C. P. S., et al. (2013). The glycine conjugation pathway: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. PubMed. [https://pubmed.ncbi.nlm.nih.gov/23650932/]
Sources
- 1. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. igntu.ac.in [igntu.ac.in]
- 7. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suberylglycine excretion in the urine from a patient with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 11. elearning.uniroma1.it [elearning.uniroma1.it]
- 12. Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Medium-chain acyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 14. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. e-lactancia.org [e-lactancia.org]
- 16. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases [mdpi.com]
- 18. The differential diagnosis of dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. imj.ie [imj.ie]
- 20. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. publications.aap.org [publications.aap.org]
